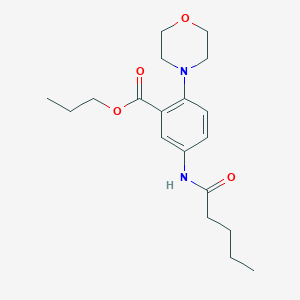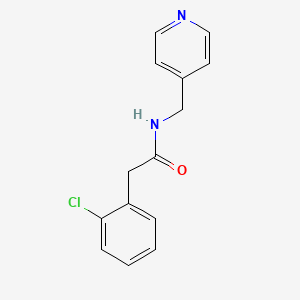![molecular formula C20H15N7O3S3 B15153064 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15153064.png)
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural features and potential applications. This compound is characterized by the presence of thiazole, sulfamoyl, phenyl, triazino, and indole moieties, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid to afford 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides . Further treatment with silver nitrate in ethanol-DMF (2:1) yields the corresponding silver salts, while reaction with sodium methoxide in methanol-DMF (1:1) produces sodium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
作用机制
The mechanism of action of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thiazole and indole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial or anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: These compounds share the thiazole and sulfonamide groups and exhibit similar antibacterial activity.
Benzothiazole derivatives: These compounds have structural similarities and are known for their biological activities.
Uniqueness
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE is unique due to its combination of thiazole, sulfamoyl, phenyl, triazino, and indole moieties, which contribute to its diverse chemical reactivity and potential biological activities.
属性
分子式 |
C20H15N7O3S3 |
|---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H15N7O3S3/c28-16(11-32-20-24-18-17(25-26-20)14-3-1-2-4-15(14)23-18)22-12-5-7-13(8-6-12)33(29,30)27-19-21-9-10-31-19/h1-10H,11H2,(H,21,27)(H,22,28)(H,23,24,26) |
InChI 键 |
FFITYZMMPUNGAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B15152985.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15152989.png)
![6-[4-(benzyloxy)phenyl]-1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15152992.png)
![N-[(2,6-dimethylphenoxy)acetyl]alanine](/img/structure/B15153001.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B15153009.png)
![Propyl 5-{[(3-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153012.png)

![4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B15153025.png)
![6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15153032.png)
![2-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B15153038.png)

![3-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B15153053.png)
![1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one](/img/structure/B15153062.png)
![2-(2-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15153063.png)
